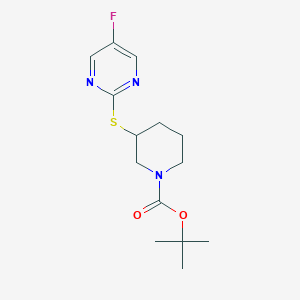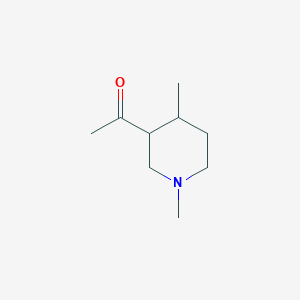![molecular formula C14H19BrO2 B13961897 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran CAS No. 1335095-09-4](/img/structure/B13961897.png)
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran is an organic compound that features a bromophenyl group attached to a propoxy chain, which is further connected to a tetrahydropyran ring
Méthodes De Préparation
The synthesis of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and tetrahydropyran.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the alkylation of 2-bromophenol with 3-chloropropanol to form 2-(2-bromophenyl)-propanol.
Analyse Des Réactions Chimiques
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The propoxy and tetrahydropyran moieties may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparaison Avec Des Composés Similaires
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can be compared with similar compounds such as:
2-(2-Bromophenyl)ethanol: This compound lacks the tetrahydropyran ring and has different solubility and reactivity properties.
2-(2-Bromophenyl)acetate:
2-(2-Bromophenyl)ethylamine: This amine compound has distinct biological activities and uses[][5].
Propriétés
Numéro CAS |
1335095-09-4 |
|---|---|
Formule moléculaire |
C14H19BrO2 |
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
2-[2-(2-bromophenyl)propoxy]oxane |
InChI |
InChI=1S/C14H19BrO2/c1-11(12-6-2-3-7-13(12)15)10-17-14-8-4-5-9-16-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Clé InChI |
AYGOHSFYUMVAKH-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1CCCCO1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


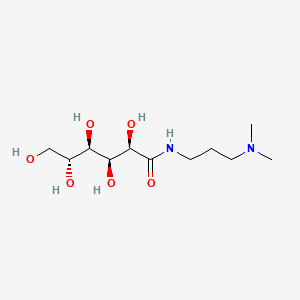
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

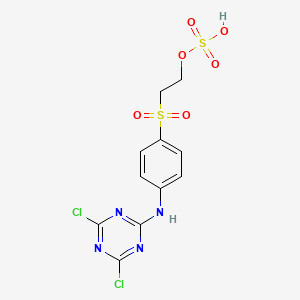
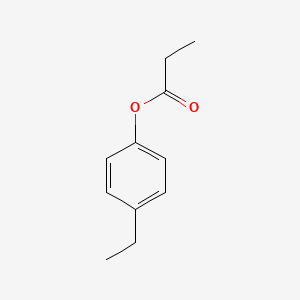

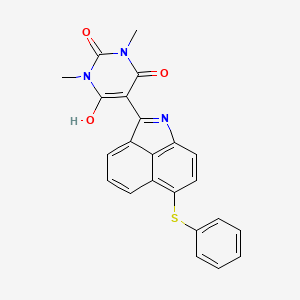
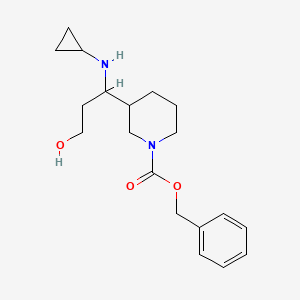
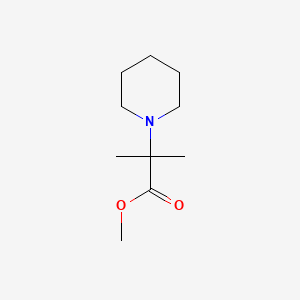

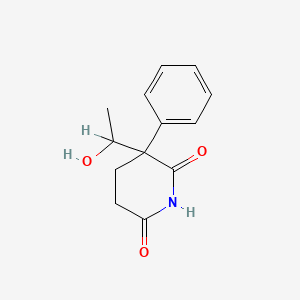
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
